molecular formula C8H12O3 B2572984 4-Methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 2305251-68-5

4-Methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B2572984
CAS No.: 2305251-68-5
M. Wt: 156.181
InChI Key: HAELKJPSEPKXNB-UHFFFAOYSA-N
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Description

4-Methyl-2-oxabicyclo[221]heptane-1-carboxylic acid is a bicyclic compound with a unique structure that includes an oxabicyclo ring

Mechanism of Action

    Target of Action

    Compounds similar to “4-Methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid”, such as other 7-oxanorbornanes, have been found to have interesting biological activity . They might interact with various biological targets, depending on their specific structure and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid can be achieved through several methods. One common approach involves the acid-promoted dehydration of 1,8-terpin (p-menthan-1,8-diol) to form 1,4-cineole, which is a related compound . Another method includes the use of α-terpineol (p-menth-1-en-8-ol) as a starting material, followed by a two-step protocol to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-oxabicyclo[221]heptane-1-carboxylic acid is unique due to its specific structure and the presence of the oxabicyclo ring, which imparts distinct chemical and physical properties

Properties

IUPAC Name

4-methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-7-2-3-8(4-7,6(9)10)11-5-7/h2-5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAELKJPSEPKXNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C1)(OC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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